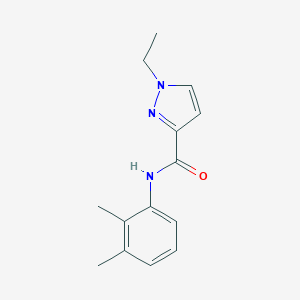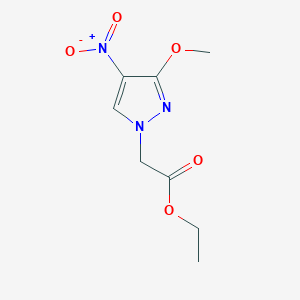
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate to form 2,3-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione, which is subsequently converted to the final product by reaction with ammonia.
Starting Materials
2,3-dimethylbenzoyl chloride, 1 equivalent,
ethyl hydrazinecarboxylate, 1 equivalent,
ethyl acetoacetate, 1 equivalent,
ammonia, excess,
Reaction
Reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine or pyridine to form 2,3-dimethylphenylhydrazine..
Reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione..
Conversion of 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione to the final product N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by reaction with excess ammonia in ethanol or methanol solvent..
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is thought to involve its interaction with the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, the compound may modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide are complex and varied. Some studies have suggested that the compound may have analgesic and anti-inflammatory effects, while others have shown that it may modulate appetite and energy balance. Additionally, the compound has been shown to affect learning and memory processes, as well as mood and anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, the compound may have applications in the treatment of addiction and pain. Future studies may also investigate the compound's effects on other physiological processes, such as immune function and cardiovascular health.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which plays a key role in regulating a variety of physiological processes. Other studies have investigated the compound's potential use in the treatment of various medical conditions, including obesity, addiction, and pain.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAHTZPNQECQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B507263.png)
![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507265.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507267.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B507270.png)
![5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507273.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507274.png)
![N-[4-(acetylamino)phenyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B507275.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507278.png)
![2-[(2,5-Dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507295.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B507367.png)
![3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B507394.png)